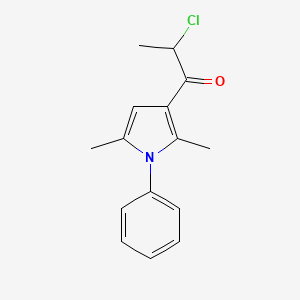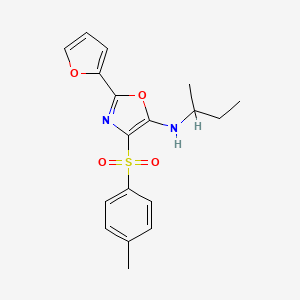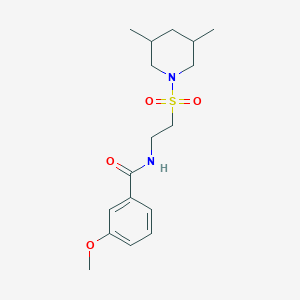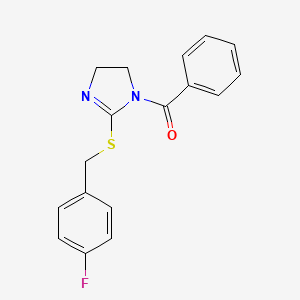![molecular formula C24H22FN3O2S2 B2487237 N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252916-28-1](/img/structure/B2487237.png)
N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a fluorobenzyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl sulfanyl group, the fluorobenzyl group, and the acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indole derivatives, including STL028563, have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. STL028563 may interfere with cellular processes critical for cancer progression, making it a promising candidate for further study in oncology .
Anti-Inflammatory Properties
Indole compounds often exhibit anti-inflammatory activity. STL028563 could potentially modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antimicrobial Effects
Indole derivatives have been evaluated for their antimicrobial properties. STL028563 might inhibit bacterial or fungal growth, making it a potential lead compound for developing new antibiotics or antifungal agents .
Analgesic Potential
Some indole-based molecules, including STL028563, have shown analgesic effects in preclinical studies. Investigating its mechanism of action and safety profile could lead to novel pain management strategies .
Antifibrotic Activity
STL028563 could be explored for its antifibrotic properties. Fibrosis is a common pathological process in various diseases (e.g., liver fibrosis, pulmonary fibrosis). Investigating STL028563’s impact on fibrotic pathways may yield therapeutic insights .
Synthetic Methodology
Given the importance of indole derivatives, researchers are interested in novel synthetic routes. Investigating efficient methods for synthesizing STL028563 and related compounds could contribute to drug development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-2-27(14-17-6-4-3-5-7-17)21(29)16-32-24-26-20-12-13-31-22(20)23(30)28(24)15-18-8-10-19(25)11-9-18/h3-13H,2,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLRXCXHLHNSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)

![(4S)-6-Amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2487172.png)
![N-(4-chlorophenyl)-2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}acetamide](/img/structure/B2487174.png)

![4-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2487176.png)
![3-[1-(Naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2487177.png)